Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Historical Development of Thieno[2,3-c]pyridine and Benzo[b]thiophene Derivatives
The thieno[2,3-c]pyridine scaffold emerged as a critical heterocyclic system following pioneering work on thienopyridine-based antiplatelet agents such as ticlopidine and clopidogrel. Early synthetic routes relied on multi-step cyclization strategies, but recent advances have enabled metal-free denitrogenative transformations of triazole intermediates to access diverse derivatives, including 7-substituted methylthieno[2,3-c]pyridines. These methods address traditional limitations in derivatization while avoiding toxic metal catalysts.
Parallel developments in benzo[b]thiophene chemistry revealed its versatility as a bioisostere for indole and benzofuran systems. Seminal studies demonstrated that substituents at the 2- and 3-positions of benzo[b]thiophene modulate affinity for serotonin receptors (5-HT7R) and serotonin transporters (5-HTT), as evidenced by antidepressant-active derivatives like compound 9c . The 3-chloro substitution pattern in particular enhances electronic effects and metabolic stability, making it a strategic modification in hybrid designs.
Evolution of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocycles combine the pharmacological advantages of individual rings while mitigating toxicity risks. For example, 3,4-heterocycle-fused coumarins exhibit enhanced anticholinesterase and antiviral activities compared to their parent scaffolds. Similarly, thieno[2,3-c]pyridine derivatives synthesized via triazolization-Pomeranz-Fritsch cyclization demonstrate improved bioavailability over simpler pyridine analogs. The fusion of benzo[b]thiophene with thienopyridine in the target compound creates a rigid, planar structure that optimizes target binding through π-π stacking and hydrophobic interactions.
Table 1. Key Advances in Fused Heterocyclic Systems
Significance of Privileged Structures in Drug Design
Privileged structures such as thienopyridine and benzothiophene exhibit "target promiscuity" — the ability to interact with multiple receptors — without the off-target reactivity associated with pan-assay interference compounds (PAINS). For instance, the thienopyridine core binds selectively to purinergic (P2Y12) and serotonin receptors, while benzo[b]thiophene derivatives show affinity for 5-HT7R and dopamine transporters. The hybrid compound leverages this dual privilege, potentially enabling multi-target engagement for complex disorders like depression or thrombosis.
Research Rationale and Scientific Objectives
The rationale for synthesizing ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride stems from three observations:
- Synergistic bioactivity : Thienopyridines and benzo[b]thiophenes independently modulate neurotransmitter systems and coagulation pathways.
- Structural complementarity : The tetrahydrothienopyridine’s semi-saturated ring enhances solubility, while the chloro-substituted benzothiophene improves membrane permeability.
- Synthetic feasibility : Acid-mediated denitrogenation and esterification protocols enable scalable production of the hybrid scaffold.
Primary objectives include:
Theoretical Underpinnings of Structure-Based Drug Design
Structure-based drug design (SBDD) relies on the precise mapping of ligand-receptor interactions. The target compound’s design incorporates three SBDD principles:
- Shape complementarity : The fused thienopyridine-benzothiophene system mimics the planar topology of kinase ATP-binding pockets.
- Electrostatic matching : The 3-chloro group and carboxylate ester create a dipole moment aligning with polar residues in serotonin receptors.
- Conformational restraint : The tetrahydrothienopyridine’s chair conformation reduces entropic penalties upon binding.
Computational models predict that the hydrochloride salt form enhances solubility without disrupting key hydrogen bonds between the carboxamido group and target proteins.
Properties
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2.ClH/c1-3-26-20(25)15-11-8-9-23(2)10-14(11)28-19(15)22-18(24)17-16(21)12-6-4-5-7-13(12)27-17;/h4-7H,3,8-10H2,1-2H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKIBZHAGZVSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 442.37 g/mol. The structure features a complex arrangement of thiophene and pyridine rings which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study showed that similar compounds demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have indicated the compound may possess anticancer properties. For example, thienopyridine derivatives have been reported to inhibit cancer cell proliferation in vitro by inducing apoptosis in specific cancer cell lines . The mechanism is believed to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
The compound's structural analogs have shown anti-inflammatory activity. Research involving thienopyrimidine derivatives revealed their effectiveness in reducing inflammation markers in animal models, suggesting that this compound may also exert similar effects through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or apoptosis.
- Gene Expression Modulation : The compound could influence gene expression related to cell growth and differentiation.
Study 1: Antimicrobial Efficacy
A study published in Bollettino Chimico Farmaceutico evaluated the antimicrobial efficacy of similar thienopyridine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at varying concentrations, indicating potential for therapeutic applications in infectious diseases.
Study 2: Anticancer Activity
In a study examining the anticancer effects of thienopyridine derivatives on human breast cancer cells (MCF-7), the compounds induced apoptosis and inhibited cell proliferation. The study concluded that these derivatives could serve as promising candidates for developing new anticancer agents .
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant reduction in bacterial viability against S. aureus and E. coli |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells; inhibited proliferation |
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds containing thiophene and benzothiophene moieties exhibit significant anticancer activity. Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may play a role as an anticancer agent due to its structural similarity to known anticancer drugs. Studies have shown that derivatives of thiophene can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the chlorobenzo[b]thiophene moiety is thought to enhance its biological activity by increasing lipophilicity and allowing better membrane penetration .
Pesticide Development
The synthesis of this compound can serve as an intermediate in the development of novel pesticides. Its structural features may confer insecticidal or herbicidal properties, making it valuable in agricultural chemistry . Research into similar compounds has shown promising results in pest control efficacy.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds inhibited cell proliferation in human cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. This compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant antibacterial activity at low concentrations .
Comparison with Similar Compounds
Solubility and Stability
- The hydrochloride salt of the target compound improves aqueous solubility compared to its free base form, critical for in vivo applications .
- Analogs with bulky substituents (e.g., 6-isopropyl in ) exhibit reduced solubility but increased metabolic stability due to steric shielding .
Spectroscopic and Crystallographic Data
- NMR Profiling: Comparative NMR studies (as in ) suggest that substituents on the benzothiophene or pyridine rings alter chemical shifts in regions corresponding to protons near the amide bond (δ 7.5–8.5 ppm) and the tetrahydrothieno core (δ 2.0–3.5 ppm).
- Crystal Packing: Analogs like ethyl 2-amino-6-benzyl-thieno[2,3-c]pyridine-3-carboxylate adopt planar conformations stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound.
Q & A
Basic Research Question
- 1H NMR : Key signals include:
- NH protons : δ 10.2–11.5 ppm (broad singlet for carboxamide NH) .
- Chlorine-substituted aromatic protons : δ 7.3–7.8 ppm (multiplet for benzo[b]thiophene-Cl) .
- 13C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm; thiophene carbons at δ 110–130 ppm .
- IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O), 3200–3350 cm⁻¹ (NH), and 1540–1600 cm⁻¹ (C=C aromatic) confirm functional groups .
Methodological Tip : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the tetrahydrothieno[2,3-c]pyridine ring .
What mechanisms underlie the antibacterial activity of this compound, and how can structure-activity relationships (SAR) guide optimization?
Advanced Research Question
- Mechanism : Disruption of bacterial membrane integrity via hydrophobic interactions with lipid bilayers, evidenced by increased propidium iodide uptake in S. aureus .
- SAR Insights :
- Substituent effects : The 3-chloro group on benzo[b]thiophene enhances lipophilicity (logP ~4), improving membrane penetration .
- Tetrahydrothieno[2,3-c]pyridine : The methyl group at position 6 reduces conformational flexibility, increasing target binding affinity .
- Carboxamide vs. ester : Carboxamide derivatives (e.g., compound 31) show 2–3× higher MIC values than ester analogues due to hydrogen-bonding with bacterial enzymes .
Experimental Design : Compare MICs against Gram-positive/-negative strains with systematic substitution at R₁ (benzo[b]thiophene) and R₂ (pyridine) positions .
How should researchers address contradictions in reported biological activity data across similar derivatives?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI broth microdilution) to minimize inter-lab differences .
- Solubility artifacts : Use DMSO concentrations <1% to avoid false negatives in MIC assays .
- Metabolic stability : Check for time-dependent degradation via LC-MS (e.g., ester hydrolysis in PBS buffer at pH 7.4) .
Case Study : Compound 30 (cyanide substituent) showed lower in vitro activity than compound 31 (carboxamide), but higher in vivo efficacy due to improved metabolic stability .
What strategies improve the crystallinity of this compound for X-ray diffraction studies?
Basic Research Question
- Recrystallization : Use mixed solvents (e.g., methanol/water or ethyl acetate/hexane) to induce slow nucleation. For example, compound 2 crystallized as white needles from methanol .
- Salt formation : Hydrochloride salts (as in the title compound) enhance crystallinity by introducing ionic interactions .
- Critical Parameters : Control cooling rates (0.5–1°C/min) and avoid impurities via pre-purification (HPLC or column chromatography) .
How can computational modeling predict the binding mode of this compound to bacterial targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with S. aureus FabI (enoyl-ACP reductase). The chloro-substituted benzo[b]thiophene occupies the hydrophobic pocket, while the carboxamide forms hydrogen bonds with Thr196 .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD <2 Å, validating the docking pose .
Validation : Cross-check with mutagenesis data (e.g., Thr196Ala mutation reduces inhibition by 50%) .
What safety precautions are critical when handling this compound in the laboratory?
Basic Research Question
How does the choice of counterion (e.g., hydrochloride) influence physicochemical properties?
Advanced Research Question
- Solubility : Hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL in water vs. 0.5 mg/mL for free base) .
- Stability : HCl salt reduces hygroscopicity, preventing deliquescence during storage .
- Bioavailability : Enhanced dissolution rate in gastric fluid (pH 1.2) increases oral absorption .
What analytical techniques are recommended for stability testing under physiological conditions?
Advanced Research Question
- HPLC-UV/MS : Monitor degradation products in simulated gastric fluid (pH 1.2, 37°C) over 24 hours .
- NMR Stability Assay : Track ester hydrolysis by observing the disappearance of δ 4.3 ppm (ethyl ester -CH₂-) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks to predict shelf life .
How can researchers design analogues to overcome resistance mechanisms observed in bacterial strains?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
